molecular formula C2H4O4S B14291628 Ethanesulfonic acid, 1-oxo- CAS No. 117122-16-4

Ethanesulfonic acid, 1-oxo-

Cat. No.: B14291628
CAS No.: 117122-16-4
M. Wt: 124.12 g/mol
InChI Key: CWMYWRMDANXCSB-UHFFFAOYSA-N
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Description

Conceptual Framework of Oxo-Substituted Organosulfonic Acids in Organic Chemistry

Organosulfonic acids, characterized by the general formula R−S(=O)2−OH, are a class of organic acids that are often strong and highly water-soluble. wikipedia.org The introduction of an oxo group (C=O) into the organic backbone (R) creates a bifunctional molecule with the potential for complex and interesting reactivity. The electron-withdrawing nature of both the sulfonyl group (-SO3H) and the oxo group can significantly influence the acidity of nearby protons and the reactivity of both functional groups.

The position of the oxo group relative to the sulfonic acid is a critical determinant of the compound's chemical behavior. In α-oxoalkanesulfonic acids, the oxo group is on the carbon atom adjacent to the sulfur atom, while in β-oxoalkanesulfonic acids, it is on the second carbon. This seemingly small structural difference leads to vastly different chemical properties and reactivity profiles.

Historical Development and Evolution of Research Interests in α- and β-Oxoalkanesulfonic Acid Chemistry

Research into organosulfonic acids has a long history, with their synthesis and properties being explored for various applications, including as detergents, dyes, and catalysts. wikipedia.org The study of oxo-substituted alkanesulfonic acids, however, represents a more specialized area of investigation.

Early research often focused on the synthesis of these compounds and the exploration of their fundamental reactivity. For instance, the ability of β-oxoalkanesulfonic acids and their esters to participate in reactions characteristic of CH-acids, such as azocoupling, nitrosation, and aldol (B89426) condensation, has been demonstrated. researchgate.netgrafiati.com This reactivity allows for the synthesis of new polyfunctional aliphatic sulfonic acids. researchgate.net

More recent research has been driven by the potential of these compounds as building blocks in organic synthesis and their possible applications in medicinal chemistry. ontosight.aiontosight.ai For example, α-substituted ketones, including those with sulfonyloxy groups, have been investigated for their utility in multicomponent reactions, which are powerful tools for the rapid construction of complex molecules. nih.gov The development of new synthetic methods, such as the dehydrogenation of aliphatic acids, has also opened up new avenues for accessing unsaturated oxo acids. nih.gov

Structural Archetypes and Nomenclature Considerations for Ethanesulfonic Acids Bearing Oxo Moieties

The systematic naming of organic compounds is governed by IUPAC nomenclature rules. For ethanesulfonic acid derivatives with an oxo group, the position of the oxo group is indicated by a locant. "Ethanesulfonic acid, 1-oxo-" refers to a structure where the oxo group is on the first carbon of the ethane (B1197151) chain, the same carbon that is attached to the sulfonic acid group. However, this specific nomenclature is less common in the literature. A more frequently encountered and related structure is 2-oxoethanesulfonic acid. nih.gov

According to IUPAC recommendations, prefixes like 'oxo' are used to denote the presence of a carbonyl group in a molecule where another functional group, in this case, the sulfonic acid, takes priority. qmul.ac.uk The principal chain is numbered to give the highest priority functional group the lowest possible locant.

Below is a table of relevant compound names and their structures to illustrate the nomenclature.

Compound NameChemical Structure
Ethanesulfonic acidCH3CH2SO3H
Ethanesulfonic acid, 2-oxo-O=CHCH2SO3H
2-[(2-ethyl-6-methylphenyl)(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acidC15H23NO5S
Ethanesulfonic acid, 1-hydroxy-2-oxo-2-phenyl-, sodium saltC8H7NaO4S

Significance of the Ethanesulfonic Acid Backbone in Modulating Oxo Reactivity and Functionality

The ethanesulfonic acid backbone plays a crucial role in modulating the reactivity of the oxo group. The strongly electron-withdrawing sulfonic acid group significantly impacts the electronic environment of the adjacent carbonyl group. This inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

This enhanced reactivity has been exploited in various synthetic transformations. For example, α-tosyloxy ketones, which are structurally related to α-oxoalkanesulfonic acids, are valuable intermediates in organic synthesis. organic-chemistry.org They can be prepared from ketones and participate in reactions such as the synthesis of β-lactams. nih.gov

Furthermore, the acidic nature of the sulfonic acid group can catalyze reactions involving the oxo group. The presence of both acidic and electrophilic centers within the same molecule can lead to unique intramolecular reactions or influence the course of intermolecular reactions.

Current Challenges and Future Perspectives in the Academic Study of Oxo-Ethanesulfonic Acid Systems

Despite the progress made, the study of oxo-ethanesulfonic acid systems still presents several challenges. The synthesis of these compounds can be complex, and their high polarity and water solubility can complicate purification and handling. chemicalbook.com

A significant challenge lies in the selective functionalization of these bifunctional molecules. Controlling the reactivity to favor a reaction at either the oxo group or the sulfonic acid group, or to achieve a specific tandem reaction, requires careful optimization of reaction conditions.

Future research in this area is likely to focus on several key aspects:

Development of novel synthetic methodologies: The design of more efficient and selective methods for the synthesis of oxo-ethanesulfonic acids and their derivatives is crucial for advancing the field. nih.govacs.org

Exploration of new reactivity: Investigating the untapped reactivity of these compounds could lead to the discovery of new and valuable chemical transformations. acs.org

Applications in catalysis and materials science: The unique properties of these compounds, such as their strong acidity and potential for coordination, could be harnessed in the development of new catalysts and functional materials. sciforum.net

Biological and medicinal chemistry applications: Given the prevalence of both sulfonic acids and carbonyl groups in biologically active molecules, oxo-ethanesulfonic acid derivatives represent an interesting scaffold for the design of new therapeutic agents. ontosight.aimdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117122-16-4

Molecular Formula

C2H4O4S

Molecular Weight

124.12 g/mol

IUPAC Name

1-oxoethanesulfonic acid

InChI

InChI=1S/C2H4O4S/c1-2(3)7(4,5)6/h1H3,(H,4,5,6)

InChI Key

CWMYWRMDANXCSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)S(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Ethanesulfonic Acids with Oxo Moieties

Direct Functionalization Approaches to Introduce Oxo Groups onto Ethanesulfonic Acid Skeletons

Direct functionalization strategies commence with a saturated ethanesulfonic acid derivative and introduce the C1-oxo group (carbonyl at the carbon adjacent to the sulfonate, Cα) or C2-oxo group (carbonyl at the Cβ position) through chemical transformation. These methods are advantageous when the ethanesulfonate (B1225610) starting material is readily accessible.

One of the most direct routes to oxo-ethanesulfonic acids involves the oxidation of a corresponding hydroxyl-substituted precursor. The synthesis of 2-oxoethanesulfonic acid, for instance, can be envisioned via the oxidation of 2-hydroxyethanesulfonic acid (isethionic acid) or its salt/ester forms. The choice of oxidant is critical to achieve high yields while avoiding over-oxidation or degradation of the sensitive sulfonic acid moiety.

Research in this area has focused on adapting modern, mild oxidation protocols. While classical strong oxidants like chromic acid or permanganate (B83412) are often too harsh, methods developed for sensitive substrates have shown promise. These include Swern oxidation, Dess-Martin periodinane (DMP), and related hypervalent iodine reagents.

Swern Oxidation and Variants: The reaction of a sulfonate-protected alcohol with an activated dimethyl sulfoxide (B87167) (DMSO) species, generated from oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine, can effectively produce the target aldehyde or ketone. The low reaction temperatures (-78 °C) are ideal for preserving the integrity of the sulfonic acid group.

Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant that operates under neutral conditions at room temperature, making it suitable for substrates with acid-sensitive groups. Its application to hydroxy-sulfonic acids minimizes side reactions such as elimination or racemization in chiral systems.

Another approach involves the direct oxidation of an activated C-H bond. The α-methylene group in an ethanesulfonate ester is activated by the potent electron-withdrawing sulfonyl group, rendering it susceptible to oxidation by reagents like selenium dioxide (SeO₂). This method can directly convert an ethyl sulfonate ester into an α-keto sulfonate.

The following interactive table summarizes a comparative analysis of potential oxidative methods for converting a generic β-hydroxyethanesulfonate to a β-oxoethanesulfonate.

Table 1: Comparison of Oxidative Methods for Hydroxyethanesulfonate Conversion
Oxidation ProtocolKey ReagentsTypical ConditionsReported Yields (on related substrates)Key Advantages & Considerations
Swern OxidationDMSO, Oxalyl Chloride, Et₃N-78 °C to RT, CH₂Cl₂75-95%High efficiency; requires cryogenic conditions; stoichiometric byproduct formation.
Dess-Martin Periodinane (DMP)DMPRT, CH₂Cl₂ or CHCl₃80-95%Mild, neutral conditions; short reaction times; reagent can be explosive under heat.
Parikh-Doering OxidationSO₃·Pyridine, DMSO, Et₃N0 °C to RT, CH₂Cl₂/DMSO70-90%Non-toxic alternative to chromium; operates at convenient temperatures.
Selenium Dioxide (SeO₂) OxidationSeO₂Reflux, Dioxane/H₂O40-60%Direct C-H oxidation of α-methylene sulfonates; high toxicity of selenium compounds.

This strategy relies on the generation of a carbanion at the carbon atom α to the sulfonyl group, followed by its reaction with a suitable carbonylating electrophile. The protons on the α-carbon of alkyl sulfonates are significantly acidified (pKa ≈ 25-30 in DMSO), allowing for deprotonation with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).

The resulting α-sulfonyl carbanion is a potent nucleophile that can participate in C-C bond-forming reactions.

Formylation: To introduce an aldehyde group (as required for 2-oxoethanesulfonic acid), the lithiated sulfonate can be treated with a formylating agent such as ethyl formate (B1220265) or N,N-dimethylformamide (DMF). The reaction initially yields an enolate, which upon acidic workup provides the target β-keto sulfonate (or its aldehyde equivalent).

Acylation: For higher-order ketones, the carbanion can be reacted with acyl chlorides or esters. This approach provides a modular route to a wide array of α-acyl ethanesulfonic acid derivatives.

A typical reaction sequence is as follows: An ethyl ethanesulfonate is treated with LDA in THF at -78 °C to generate the α-lithiated species. Subsequent addition of an electrophile like ethyl formate, followed by an aqueous acidic quench, yields the desired ethyl 2-oxoethanesulfonate. The ester can then be hydrolyzed to afford the final sulfonic acid.

Indirect Synthesis Protocols via Derivatization of Pre-formed Oxo-Containing Scaffolds

Indirect methods construct the target molecule by introducing the sulfonic acid functionality onto a scaffold that already contains the required oxo group. These "convergent" approaches are often highly efficient.

This class of reactions leverages the inherent reactivity of carbonyl compounds or their synthetic equivalents (e.g., enolates, enol ethers) toward sulfonating agents.

Bisulfite Addition: The most classic example is the reversible addition of sodium bisulfite (NaHSO₃) to an aldehyde or ketone. For synthesizing the precursor to 2-oxoethanesulfonic acid, acetaldehyde (B116499) reacts with aqueous sodium bisulfite to form sodium 1-hydroxyethanesulfonate. While this directly yields a hydroxy-sulfonate, it is a critical intermediate that can be subsequently oxidized (as described in 2.1.1) to the target oxo-sulfonate.

Direct Sulfonation of Enol Ethers: A more direct approach involves the electrophilic sulfonation of an enol ether or enol acetate (B1210297) derived from the parent carbonyl compound. For example, reacting an enol ether of acetaldehyde (e.g., 2-methoxypropene (B42093) for a ketone analogue, or ethyl vinyl ether for the aldehyde) with a sulfur trioxide complex (e.g., SO₃·dioxane or SO₃·pyridine) can directly install the sulfonate group on the carbon backbone. Hydrolysis of the resulting intermediate affords the β-oxo sulfonic acid. This method offers excellent control over regiochemistry, as the sulfonation occurs specifically at the electron-rich double bond.

The following table outlines key features of these sulfonating strategies.

Table 2: Comparison of Sulfonation Strategies for Carbonyl Precursors
Carbonyl PrecursorSulfonating Agent/MethodPrimary ProductKey Features
Aldehyde (e.g., Acetaldehyde)Sodium Bisulfite (NaHSO₃)α-Hydroxy Sulfonic Acid SaltReversible; equilibrium-driven; forms a stable crystalline adduct; requires subsequent oxidation.
Enol Ether / Enol AcetateSO₃·Dioxane or SO₃·Pyridineβ-Oxo Sulfonic Acid (after hydrolysis)Irreversible C-sulfonation; high regioselectivity; suitable for acid-sensitive substrates.
Enolate (from Ketone)Sulfuryl Chloride (SO₂Cl₂) / Amineβ-Keto Sulfonyl ChlorideGenerates a sulfonyl chloride which can be hydrolyzed; requires strong base for enolate formation.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer exceptional efficiency and atom economy for building molecular complexity. While no single named MCR directly produces 2-oxoethanesulfonic acid, the principles can be applied to construct related structures.

A relevant example is the Strecker sulfite (B76179) alkylation , a variation of the Strecker amino acid synthesis. This reaction typically involves an aldehyde, an amine, and a sulfite source (e.g., NaHSO₃ or Na₂SO₃). A modified, amine-free version can be envisioned where an aldehyde, a source of activated methylene (B1212753) (e.g., a malonate derivative), and a sulfite source react to form a β-substituted sulfonate.

A hypothetical MCR for a related structure could involve:

An aldehyde (e.g., glyoxal (B1671930) monoacetal, a protected formyl group).

An active methylene compound (e.g., nitromethane).

A sulfur source (e.g., sulfur dioxide in the presence of a base).

The sequence could proceed via an initial Knoevenagel condensation followed by a conjugate addition of sulfite, rapidly assembling a complex scaffold containing both the masked oxo group and the sulfonate functionality.

Stereoselective and Regioselective Synthesis Strategies for Complex Oxo-Ethanesulfonic Acid Architectures

While the parent 2-oxoethanesulfonic acid is achiral, many biologically and industrially relevant analogues contain stereocenters and require precise regiochemical control during synthesis.

Regioselectivity: The synthesis of substituted oxo-ethanesulfonic acids from unsymmetrical ketones highlights the importance of regiocontrol. For instance, the sulfonation of 2-butanone (B6335102) can potentially yield two different regioisomers. The outcome can be directed by controlling the enolate formation:

Kinetic Control: Using a strong, hindered base (e.g., LDA) at low temperatures deprotonates the less-substituted α-carbon, leading to the kinetic enolate. Subsequent reaction with a sulfonating agent yields the product sulfonated at the terminal carbon.

Thermodynamic Control: Using a weaker base at higher temperatures or allowing the reaction to equilibrate favors the more substituted, thermodynamically stable enolate, leading to sulfonation at the internal α-carbon.

Stereoselectivity: Introducing chirality requires asymmetric synthesis methodologies.

Substrate Control: Starting from a chiral pool material, such as an L-amino acid or D-carbohydrate, provides a pre-existing stereocenter. The synthesis then involves a sequence of functional group interconversions to transform the starting material into the target chiral oxo-ethanesulfonic acid.

Auxiliary Control: A chiral auxiliary (e.g., an Evans oxazolidinone or a SAMP/RAMP hydrazone) can be temporarily attached to the substrate. An α-alkylation or acylation of the sulfonyl-containing substrate can then proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the chiral product. For example, a chiral N-acyl oxazolidinone could be converted into a β-sulfonyl derivative, which then undergoes diastereoselective enolate alkylation.

Catalytic Asymmetric Synthesis: This represents the most advanced approach, utilizing a small amount of a chiral catalyst to generate the product in high enantiomeric excess. A potential route could involve the catalytic asymmetric conjugate addition of a sulfur nucleophile (like a thiol followed by oxidation) to a chiral α,β-unsaturated aldehyde or ketone, catalyzed by a chiral amine (organocatalysis) or a chiral metal complex.

These advanced strategies enable the precise construction of complex oxo-ethanesulfonic acids, paving the way for their exploration in various scientific fields.

Enantioselective and Diastereoselective Control in Carbonyl-Sulfonic Acid Synthetic Routes

Achieving stereocontrol is paramount when synthesizing chiral molecules for applications in pharmacology and materials science. pressbooks.pub In the context of oxo-ethanesulfonic acids, the creation of stereocenters, particularly in relation to the carbonyl group, requires sophisticated synthetic strategies.

Enantioselective Synthesis: The development of enantioselective methods, which yield a predominance of one enantiomer, is crucial as different enantiomers can have vastly different biological effects. pressbooks.pub A prominent strategy involves the use of chiral catalysts to create an asymmetric environment during the reaction. pressbooks.pub For instance, the enantioselective conjugate addition of sodium bisulfite to nitrostyrenes, catalyzed by a bifunctional amino-thiourea organocatalyst, provides a direct route to chiral β-nitroethanesulfonic acids. rsc.org These intermediates can then be reduced to the corresponding chiral amino sulfonic acids, demonstrating a pathway to enantiomerically enriched sulfonic acid derivatives. rsc.org While this example leads to an amino-sulfonic acid, the principle of organocatalytic conjugate addition of a sulfite equivalent to an α,β-unsaturated carbonyl compound would be a direct approach to chiral oxo-ethanesulfonic acids.

Another powerful technique is the O'Donnell Amino Acid Synthesis, which utilizes chiral phase-transfer catalysts derived from Cinchona alkaloids for the asymmetric alkylation of glycine (B1666218) imine esters. organic-chemistry.org Adapting this methodology to sulfur-containing electrophiles or substrates could provide access to chiral sulfonic acid precursors.

Diastereoselective Synthesis: Diastereoselective reactions are critical when a molecule has multiple stereocenters. The goal is to control the relative configuration of these centers. One-pot, three-component condensation reactions have proven effective in achieving high diastereoselectivity. For example, the reaction of carbonyl compounds, amino acid esters, and hydroxylamine-O-sulfonic acid can produce substituted diaziridines with high diastereoselectivity, introducing three stereocenters in a single step. rsc.orgmathnet.ru While not directly yielding an oxo-ethanesulfonic acid, this demonstrates how multi-component reactions involving sulfonic acid derivatives can be engineered for stereochemical control. The reaction of hydroxylamine-O-sulfonic acid with ketones is a known method that can yield products with high diastereoselectivity under specific conditions. wikipedia.orgacs.org

The table below summarizes key findings in stereoselective synthesis relevant to the structures of carbonyl-sulfonic acids.

MethodCatalyst/ReagentSubstrate TypeProduct TypeKey FindingReference
Enantioselective Conjugate AdditionBifunctional amino-thioureaNitrostyrenesβ-Nitroethanesulfonic acidsStraightforward route to unprotected chiral taurine (B1682933) derivatives. rsc.org
Asymmetric Phase-Transfer CatalysisChiral Cinchona alkaloid derivativesGlycine imine estersα-Amino acidsHigh enantioselectivity in alkylation. Adaptable for complex targets. organic-chemistry.org
Diastereoselective CondensationHydroxylamine-O-sulfonic acidKetones, Aldehydes, AminesSubstituted diaziridinesIntroduces three stereocenters in one step with high diastereoselectivity. rsc.org

Directed Functionalization at Specific Positions Adjacent to Oxo or Sulfonic Acid Groups

The ability to selectively introduce functional groups at specific positions is a cornerstone of modern organic synthesis. For bifunctional molecules like oxo-ethanesulfonic acids, this control is essential for tuning their chemical properties and for building more complex molecular architectures.

Functionalization adjacent to the oxo group often leverages the acidity of the α-protons. The O'Donnell Amino Acid Synthesis, for example, relies on the deprotonation of the carbon α to the ester's carbonyl group to allow for alkylation. organic-chemistry.org A similar strategy could be envisioned for a precursor to an oxo-ethanesulfonic acid, where the α-carbon to the carbonyl is selectively functionalized.

Directed functionalization can also be achieved using directing groups that position a catalyst to act on a specific C-H bond. While not demonstrated specifically for ethanesulfonic acid, 1-oxo-, transition metal-catalyzed C-H activation is a powerful tool. For example, ruthenium catalysts have been functionalized to perform specific reactions within biological systems, highlighting the precision achievable with catalyst design. researchgate.netmdpi.com In a similar vein, sulfamates have been developed as stable, tunable "warheads" for covalent ligand-directed chemistry, allowing for site-selective functionalization of proteins. google.com This principle of using a functional group to direct a reaction to a specific site could be applied to the intramolecular functionalization of an oxo-ethanesulfonic acid derivative.

Patented syntheses of complex molecules often contain examples of directed functionalization. For instance, in the synthesis of Nintedanib, a 2-oxoindole-6-carboxylic acid methyl ester is functionalized at the 3-position (adjacent to the oxo group) via reaction with trimethyl orthobenzoate. google.com

Catalytic Methods in Oxo-Ethanesulfonic Acid Synthesis

Catalysis offers efficient and selective routes to complex molecules, often under milder conditions than stoichiometric reactions. Both transition metals and small organic molecules (organocatalysts) play pivotal roles in the synthesis of oxo-ethanesulfonic acids and their derivatives.

Transition Metal-Catalyzed Coupling and Functionalization Reactions for C-C and C-S Bond Formation

Transition metal catalysis is indispensable for the formation of carbon-carbon (C-C) and carbon-sulfur (C-S) bonds. rsc.orgmdpi.com These reactions are fundamental to constructing the carbon skeleton and introducing the sulfonic acid group precursor.

C-S Bond Formation: The synthesis of aryl and alkyl sulfides is often a key step. While thiols can sometimes deactivate metal catalysts, numerous effective catalytic systems have been developed. mdpi.com Copper-catalyzed reactions, inspired by the Ullmann condensation, are widely used to couple thiols with aryl halides. mdpi.combeilstein-journals.org For instance, CuI in the presence of a sulfonic acid resin has been used for the hydroxylation of aryl halides, demonstrating the compatibility of sulfonic acid groups with copper catalysis. beilstein-journals.org This suggests that a thiol precursor to an oxo-ethanesulfonic acid could be coupled with a suitable electrophile using a copper catalyst.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming C-C bonds. These reactions are generally performed in the presence of amines or other additives to prevent unwanted side reactions. sit.edu.cn The synthesis of spirooxindoles, which contain an oxo group, has been effectively achieved using various transition metal catalysts, showcasing the utility of these metals in building complex structures around a carbonyl moiety. rsc.org A synthetic strategy for a complex oxo-ethanesulfonic acid could involve a transition metal-catalyzed coupling of a sulfonyl-containing fragment with a carbonyl-containing fragment.

The table below presents examples of relevant transition metal-catalyzed reactions.

Catalyst SystemReaction TypeReactantsProductSignificanceReference
CuI / Sulfonic Acid ResinHydroxylation (C-O coupling)Aryl halides, H₂OPhenolsDemonstrates compatibility of sulfonic acid groups with Cu-catalysis. beilstein-journals.org
Pd(CH₃CN)₂Cl₂C-H Hydroxylation2-Arylpyridines2-(Pyridin-2-yl)phenolsDirected functionalization adjacent to a functional group. beilstein-journals.org
Co(OAc)₂·4H₂ODehydrogenative Cyclization2-Aminoaryl alcohols, NitrilesQuinazolinesEfficient one-pot synthesis of heterocyclic structures. frontiersin.org
FeCl₂·4H₂OAcceptorless Dehydrogenative Coupling(2-Aminophenyl)methanols, BenzamidesQuinazolinesForms C-N bonds with only H₂ and H₂O as byproducts. frontiersin.org

Organocatalytic Approaches for Asymmetric Synthesis of Chiral Oxo-Ethanesulfonic Acids

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a major pillar of asymmetric synthesis. beilstein-journals.org This approach avoids potentially toxic or expensive heavy metals and is highly effective for creating chiral centers.

Organocatalysts have been successfully used to synthesize axially chiral allenes and other complex chiral molecules. rsc.orgnih.gov A key application relevant to oxo-ethanesulfonic acids is the enantioselective Michael addition. beilstein-journals.org For example, a lipophilic cinchona-squaramide organocatalyst has been used to promote the Michael addition of a Meldrum's acid derivative to a nitrostyrene, achieving high yield and enantioselectivity (96% ee) on a gram scale. beilstein-journals.org This type of reaction could be adapted to use a sulfur-based nucleophile to construct a chiral C-S bond, leading to a precursor for a chiral oxo-ethanesulfonic acid.

Furthermore, an unprecedented enantioselective conjugate addition of sodium bisulfite to nitrostyrenes has been achieved using a bifunctional amino-thiourea organocatalyst. rsc.org This reaction directly forms a chiral C-S bond and introduces the sulfonic acid group, providing a direct pathway to chiral β-nitroethanesulfonic acids which can be further converted. rsc.org Similarly, domino reactions catalyzed by organocatalysts can construct complex cyclic structures containing oxo groups with high enantioselectivity (>99% ee). rsc.org These examples underscore the power of organocatalysis to produce highly functionalized, enantiomerically pure building blocks. uni-duesseldorf.demmu.ac.uk

Sustainable Synthesis Protocols and Green Chemistry Principles in Oxo-Ethanesulfonic Acid Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it This is increasingly important in the chemical industry to minimize environmental impact and improve safety. cognitivemarketresearch.com

Green Catalysts and Solvents: One approach is the use of more environmentally benign catalysts. Taurine (2-aminoethanesulfonic acid), a naturally occurring sulfonic acid, has been investigated as a green, bio-organic catalyst for promoting various organic reactions. deepdyve.com The use of such catalysts, derived from renewable resources, aligns with green chemistry principles. Similarly, replacing hazardous solvents is a key goal. Recent research has identified solvent mixtures like N-formylmorpholine/anisole as green alternatives for processes like solid-phase peptide synthesis. rsc.org The use of water as a solvent is also highly desirable where possible. deepdyve.com

Atom Economy and Process Efficiency: Sustainable protocols also focus on maximizing atom economy—the efficiency with which atoms from the reactants are incorporated into the final product. One-pot reactions and cascade reactions are highly desirable as they reduce the number of steps, minimize waste from purification, and save energy. researchgate.net For example, a one-pot synthesis of racemic phenyl ethanesulfonic acid has been developed starting from inexpensive styrene (B11656) and thiourea, which offers advantages in terms of raw material cost and reaction conditions over older methods. google.com

The use of ethanesulfonic acid itself as a recyclable catalyst in industrial processes, such as the pretreatment of crude palm oil for biodiesel production, demonstrates its role in greener chemical production. researchgate.net Furthermore, the development of synthetic routes starting from renewable biomass, such as the production of levulinic acid (an oxo acid), is a major focus of sustainable chemistry research. researchgate.net

Mechanistic Investigations of Reactions Involving Ethanesulfonic Acids with Oxo Moieties

Catalytic Roles of Ethanesulfonic Acids with Oxo Moieties in Organic Transformations

Brønsted Acid Catalysis Mechanisms Mediated by the Sulfonic Acid Functionality

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, meaning it readily donates a proton (H⁺) to a reactant. wikipedia.orgbritannica.com This protonation is a key step in many catalytic cycles, as it can activate substrates, making them more susceptible to subsequent reactions. wikipedia.org For instance, in reactions like ester hydrolysis or aldol (B89426) reactions, the protonation of a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. wikipedia.org

While specific studies detailing 2-sulfoacetaldehyde as a standalone Brønsted acid catalyst in organic synthesis are not extensively documented, its acidic nature is fundamental to its role in various chemical and enzymatic systems. The principle of Brønsted acid catalysis involves the acid catalyst increasing the reaction rate by providing a proton, which is then regenerated at the end of the reaction cycle. britannica.com Strong Brønsted acids have been shown to be effective catalysts in a variety of organic transformations, including the activation of olefins and in photosensitized cycloadditions. nih.govrsc.org

Bifunctional Catalysis Involving Synergistic Effects from Both Oxo and Sulfonic Acid Centers

Bifunctional catalysts, which possess two distinct active sites, can facilitate reactions with high efficiency and selectivity by activating multiple reactants or different parts of the same reactant simultaneously. rsc.orgmdpi.com The structure of 2-sulfoacetaldehyde, with its acidic sulfonic acid center and its electrophilic/nucleophilic aldehyde center, presents a model for potential bifunctional catalysis.

Redox Chemistry of Oxo-Ethanesulfonic Acids

Redox reactions, which involve the transfer of electrons, are central to the chemical behavior of 2-sulfoacetaldehyde. ncert.nic.inyale.eduwikipedia.org The aldehyde group is particularly susceptible to both reduction and oxidation.

Reductive Pathways of Carbonyl Groups to Alcohols or Alkyl Groups

The carbonyl group of 2-sulfoacetaldehyde can be reduced to a primary alcohol, yielding 2-hydroxyethanesulfonate, also known as isethionate. This reduction is a key step in the metabolism of taurine (B1682933) in various bacteria. pnas.org

Several enzymes, known as sulfoacetaldehyde (B1196311) reductases, catalyze this transformation. These enzymes often exhibit a preference for specific cofactors, such as NADH or NADPH, to provide the necessary reducing equivalents (hydride ions). qmul.ac.ukuniprot.orgillinois.edu For example, the sulfoacetaldehyde reductase (SarD) from Bilophila wadsworthia utilizes NADH to reduce 2-sulfoacetaldehyde to isethionate as part of an anaerobic respiration pathway. pnas.orguniprot.org Similarly, an NADPH-dependent sulfoacetaldehyde reductase (IsfD) has been identified in Klebsiella oxytoca. illinois.edu

The kinetic parameters for some of these enzymatic reductions have been characterized, revealing the efficiency and substrate specificity of these biological catalysts. illinois.edunih.gov For instance, the enzyme BkTauF from Bifidobacterium kashiwanohense can use both NADH and NADPH, but shows a tenfold lower Michaelis constant (KM) for NADH, indicating a higher affinity for this cofactor. nih.gov

Table 1: Examples of Enzymatic Reduction of 2-Sulfoacetaldehyde

Enzyme Organism Cofactor Product Reference
Sulfoacetaldehyde reductase (SarD) Bilophila wadsworthia NADH Isethionate pnas.orguniprot.org
Sulfoacetaldehyde reductase (IsfD) Klebsiella oxytoca NADPH Isethionate illinois.edu
Sulfoacetaldehyde reductase (BkTauF) Bifidobacterium kashiwanohense NADH/NADPH Isethionate nih.gov

This table is interactive. Click on the headers to sort.

Oxidative Transformations and Degradation Mechanisms of the Carbonyl and Sulfonic Acid Moieties

The aldehyde group of 2-sulfoacetaldehyde can also be oxidized to a carboxylic acid, forming sulfoacetate. This reaction is catalyzed by sulfoacetaldehyde dehydrogenases. For example, the enzyme SafD is an NAD⁺-dependent sulfoacetaldehyde dehydrogenase that generates sulfoacetate. nih.govwikipedia.org In Cupriavidus necator H16, a different enzyme, an acylating sulfoacetaldehyde dehydrogenase (SauS), oxidizes 2-sulfoacetaldehyde to sulfoacetyl-CoA in the presence of NADP⁺ and coenzyme A (HSCoA). nih.gov

Furthermore, 2-sulfoacetaldehyde can undergo a more profound degradation through cleavage of the carbon-sulfur bond. In some bacteria, the enzyme sulfoacetaldehyde acetyltransferase (previously known as sulfoacetaldehyde sulfo-lyase) catalyzes the conversion of 2-sulfoacetaldehyde into acetyl phosphate (B84403) and sulfite (B76179), a reaction that requires thiamin diphosphate (B83284) (ThDP) as a cofactor. nih.govd-nb.info This pathway allows organisms to utilize 2-sulfoacetaldehyde as a carbon and energy source. d-nb.info The stability of 2-sulfoacetaldehyde has been noted to be pH-dependent, with a half-life of about 2 hours at pH 9.0. nih.govresearchgate.net

The oxidation of related sulfonates has also been studied. For instance, the oxidation of 6-deoxy-6-C-sulfo-D-glucopyranose (sulfoquinovose) with periodate (B1199274) results in the formation of 2-sulfoacetaldehyde. lookchem.com

Table 2: Compound Names Mentioned in this Article

Compound Name Synonym(s)
Ethanesulfonic acid, 1-oxo- 2-Sulfoacetaldehyde, 2-oxoethanesulfonate
Isethionate 2-Hydroxyethanesulfonate
Sulfoacetate -
Sulfoacetyl-CoA -
Taurine 2-Aminoethanesulfonate
Acetyl phosphate -
Sulfite -
6-deoxy-6-C-sulfo-D-glucopyranose Sulfoquinovose
NADH Nicotinamide adenine (B156593) dinucleotide (reduced form)
NADPH Nicotinamide adenine dinucleotide phosphate (reduced form)
NAD⁺ Nicotinamide adenine dinucleotide (oxidized form)
NADP⁺ Nicotinamide adenine dinucleotide phosphate (oxidized form)

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Ethanesulfonic acid, 1-oxo-, various NMR experiments can provide critical information about its carbon framework, proton environments, and the presence of heteroatoms like oxygen and sulfur.

While specific spectral data for the parent compound Ethanesulfonic acid, 1-oxo- is not extensively published, the expected chemical shifts can be predicted based on the analysis of structurally related compounds and known substituent effects.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to be relatively simple, showing signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl and sulfonyl groups. The electron-withdrawing nature of both the oxo (=O) and the sulfonic acid (-SO₃H) groups would deshield these protons, shifting their resonance downfield. The integration of the peak areas would confirm the number of protons in each unique environment. For instance, in a related compound, 2-((ethoxymethyl)(2-ethyl-6-methylphenyl)amino)-2-oxoethanesulfonic acid (Acetochlor ESA), the protons of the ethanesulfonic acid moiety are influenced by the neighboring amide and phenyl groups. utdallas.edu

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would reveal two distinct signals for the two carbon atoms in Ethanesulfonic acid, 1-oxo-. savemyexams.com The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 190-220 ppm, a characteristic region for ketones and aldehydes. organicchemistrydata.org The methylene carbon (-CH₂-) attached to the sulfur atom would be influenced by the electronegative sulfonyl group and would appear at a lower field than a simple alkane carbon. In ¹³C NMR, it is common practice to record proton-decoupled spectra, resulting in single sharp peaks for each chemically non-equivalent carbon atom. wikipedia.org

¹⁷O NMR Spectroscopy : ¹⁷O NMR is a specialized technique that can directly probe the oxygen environments. sigmaaldrich.com In Ethanesulfonic acid, 1-oxo-, there are four distinct oxygen atoms: one in the carbonyl group and three in the sulfonic acid group. Due to its low natural abundance and quadrupolar nature, ¹⁷O NMR often requires isotopic enrichment. google.com The chemical shifts would be highly sensitive to the bonding environment, with the carbonyl oxygen appearing at a significantly different frequency compared to the sulfonate oxygens. Variable-temperature ¹⁷O NMR studies on related sulfonic acids have been used to investigate the dynamics of the -SO₃⁻ group. sigmaaldrich.com

³³S NMR Spectroscopy : As a quadrupolar nucleus with low natural abundance, ³³S NMR presents experimental challenges, often resulting in broad signals. foodb.ca However, it can provide direct information about the electronic environment of the sulfur atom. For Ethanesulfonic acid, 1-oxo-, the sulfur is in a +6 oxidation state, and its chemical shift would be characteristic of a sulfonate group. Advances in high-field NMR and computational methods are making ³³S NMR more accessible for studying organosulfur compounds. foodb.ca

Table 1: Predicted NMR Data for Ethanesulfonic acid, 1-oxo-

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H3.5 - 4.5TripletMethylene protons adjacent to C=O
¹H2.8 - 3.8TripletMethylene protons adjacent to SO₃H
¹³C190 - 210SingletCarbonyl carbon (C=O)
¹³C50 - 70SingletMethylene carbon (C-S)

Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions.

2D NMR experiments are powerful tools for establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show a cross-peak between the two methylene proton signals, confirming their scalar coupling and thus their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum of Ethanesulfonic acid, 1-oxo- would show a correlation between the downfield methylene proton signal and the methylene carbon signal, and another correlation for the other CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds). For Ethanesulfonic acid, 1-oxo-, one would expect to see correlations from the methylene protons to both the carbonyl carbon and the other methylene carbon, definitively establishing the C-C-S framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of nuclei. While less critical for a small, relatively flexible molecule like Ethanesulfonic acid, 1-oxo-, it can be invaluable for determining the conformation of larger derivatives. For example, in studies of polysaccharide-enantiomer complexes, 2D NOESY has been used to understand the folding of molecules like ethanesulfonic acid derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight, Fragmentation Analysis, and Isotopic Profiling

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For Ethanesulfonic acid, 1-oxo- (C₂H₄O₄S), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition. HRMS has been successfully applied to the analysis of related compounds, such as the ethanesulfonic acid degradates of herbicides like acetochlor (B104951) and alachlor (B1666766). usgs.gov In these studies, HRMS coupled with liquid chromatography (LC) allowed for the accurate mass determination of the metabolites. usgs.govebi.ac.uk

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique is invaluable for structural elucidation. The fragmentation patterns of organosulfonates are often characterized by the loss of SO₂, SO₃, or the entire sulfonate group. massbank.eu For derivatives of 2-oxoethanesulfonic acid, such as Acetochlor ESA, MS/MS experiments reveal characteristic fragmentation patterns that can be used for their identification and quantification in complex matrices like environmental water samples. usgs.govnih.gov The fragmentation can differ between positive and negative ionization modes, providing complementary structural information. usgs.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for Ethanesulfonic acid, 1-oxo-

IonFormulaCalculated Exact Mass (Da)
[M+H]⁺C₂H₅O₄S⁺125.9903
[M-H]⁻C₂H₃O₄S⁻123.9758
[M+Na]⁺C₂H₄O₄SNa⁺146.9723

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of Ethanesulfonic acid, 1-oxo- is expected to show strong, characteristic absorption bands for the carbonyl and sulfonyl groups. A strong, sharp absorption band around 1700-1725 cm⁻¹ would be indicative of the C=O stretching vibration. utdallas.edu The sulfonic acid group would exhibit several characteristic bands: a broad O-H stretch from approximately 2800-3500 cm⁻¹, and strong S=O stretching absorptions. The asymmetric and symmetric S=O stretching vibrations typically appear in the regions of 1350-1450 cm⁻¹ and 1140-1180 cm⁻¹, respectively. msu.edu

Raman Spectroscopy : Raman spectroscopy also provides information on molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. utoronto.ca Therefore, bands that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For Ethanesulfonic acid, 1-oxo-, the S-C and S=O symmetric stretching vibrations are expected to give rise to distinct Raman signals. Raman spectroscopy has been used to study the degree of dissociation of sulfonic acid groups in polystyrene resins by monitoring the characteristic bands of the –SO₃H and –SO₃⁻ moieties. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for Ethanesulfonic acid, 1-oxo-

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)Intensity
O-H (in SO₃H)Stretching2800-3500Broad, Strong
C=OStretching1700-1725Strong, Sharp
S=O (asymmetric)Stretching1350-1450Strong
S=O (symmetric)Stretching1140-1180Strong
C-SStretching600-800Medium

Characteristic Vibrational Frequencies of Carbonyl (C=O) and Sulfonic Acid (SO₃H) Moieties

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. triprinceton.org For Ethanesulfonic acid, 1-oxo-, the key functional groups are the carbonyl group (C=O) of the carboxylic acid moiety and the sulfonic acid group (-SO₃H).

The stretching vibration of the C=O bond in carboxylic acids typically gives rise to a strong and distinct absorption band in the IR spectrum. msu.edu For saturated aliphatic carboxylic acids, this band is generally observed in the range of 1760-1690 cm⁻¹. asianpubs.org The sulfonic acid group exhibits several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent, typically appearing in the regions of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively. The S-O single bond stretch is usually found around 1035-1040 cm⁻¹. researchgate.net For instance, in pyridine-3-sulfonic acid, the ν(S-O) stretch is observed at 1035 cm⁻¹ in the IR spectrum. researchgate.net The C-S stretching vibration is expected in the region of 760 ± 25 cm⁻¹. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can provide theoretical vibrational frequencies that complement experimental data. osti.gov For a molecule like Ethanesulfonic acid, 1-oxo-, DFT calculations would be instrumental in assigning the observed IR and Raman bands to specific vibrational modes.

Table 1: Expected Characteristic Vibrational Frequencies for Ethanesulfonic acid, 1-oxo-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Carboxylic Acid O-H stretch (H-bonded) 3300-2500 (very broad) asianpubs.org
Carboxylic Acid C=O stretch 1760-1690 asianpubs.org
Sulfonic Acid S=O asymmetric stretch 1420-1350 researchgate.net
Sulfonic Acid S=O symmetric stretch 1210-1150 researchgate.net
Sulfonic Acid S-O stretch 1040-1030 researchgate.net

Spectroscopic Signatures of Hydrogen Bonding and Other Intermolecular Interactions

The presence of both a carboxylic acid and a sulfonic acid group within the same molecule makes Ethanesulfonic acid, 1-oxo- a prime candidate for significant hydrogen bonding. Spectroscopic studies have provided evidence for the presence of intramolecular hydrogen bonds in sulfoacetate. smolecule.comfnkcrr.ru This intramolecular interaction occurs between the acidic proton of one group and an oxygen atom of the other.

The formation of hydrogen bonds has distinct effects on vibrational spectra. The O-H stretching band of the carboxylic acid, which typically appears as a sharp peak around 3500 cm⁻¹ in a non-hydrogen-bonded state, becomes a very broad and intense absorption band spanning a wide range (e.g., 3300-2500 cm⁻¹) upon hydrogen bonding. asianpubs.org This broadening is a hallmark of strong hydrogen bonding interactions. Similarly, the carbonyl (C=O) stretching frequency is sensitive to hydrogen bonding, often shifting to a lower wavenumber (a "red shift") as the bond is weakened and lengthened by the interaction. upi.edu

In addition to intramolecular interactions, intermolecular hydrogen bonds are expected to play a crucial role in the condensed phases of Ethanesulfonic acid, 1-oxo-, influencing its crystal packing and physical properties. The analysis of these interactions is vital for understanding the supramolecular structure of the compound. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. fiz-karlsruhe.dewikipedia.org The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores in Ethanesulfonic acid, 1-oxo- are the carbonyl group (C=O) and the non-bonding electrons on the oxygen atoms.

The most likely electronic transition to be observed in the near-UV region for this molecule is the n → π* (n-to-pi-star) transition associated with the carbonyl group. This transition involves the excitation of a non-bonding electron (from an n orbital on the oxygen atom) into an antibonding π* orbital of the C=O double bond. For simple aliphatic ketones and aldehydes, this absorption is typically weak and occurs in the range of 270-300 nm. msu.edu For example, pyruvic acid, which also contains a keto group, exhibits a π*←n transition around 325 nm. re3data.org It is expected that Ethanesulfonic acid, 1-oxo- would show a similar absorption. The presence of intramolecular hydrogen bonding can influence the energy of these transitions, potentially causing a shift in the absorption maximum (λmax). cnr.it

Because there is no extended system of conjugated double bonds in Ethanesulfonic acid, 1-oxo-, strong absorptions at longer wavelengths (in the visible region) are not expected. The primary use of UV-Vis spectroscopy for this compound is to characterize the electronic environment of the carbonyl group.

Table 2: Expected Electronic Transitions for Ethanesulfonic acid, 1-oxo-

Chromophore Transition Expected λmax (nm) Molar Absorptivity (ε) Reference/Analogy

Advanced X-ray Diffraction and Solid-State NMR for Crystalline Structure Determination and Polymorphism Analysis

While extensive spectroscopic data can infer molecular structure, X-ray diffraction (XRD) on a single crystal provides the definitive determination of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net As of this writing, a complete single-crystal structure of pure, crystalline Ethanesulfonic acid, 1-oxo- (or its monohydrate) is not available in open-access crystallographic databases. lookchem.comdrugfuture.comguidechem.com However, crystal structures of its metal complexes, such as with Co²⁺, Zn²⁺, Ba²⁺, and Pb²⁺, have been reported. researchgate.netlibguides.com These studies reveal various coordination modes for the sulfoacetate ligand, confirming its molecular connectivity and its ability to form stable structures with metal ions in the solid state. researchgate.net

The anhydrous form of sulfoacetic acid is described as hygroscopic crystals, and a monohydrate form also exists. nih.gov The existence of different forms (anhydrous vs. hydrate) and the potential for different packing arrangements of the molecules in the crystal lattice opens the possibility of polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystalline form, with each polymorph having distinct physical properties. chemicalbook.com

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an exceptionally powerful technique for studying polymorphism and local structure in crystalline solids, especially when single crystals suitable for XRD are difficult to obtain. msu.edu By measuring the chemical shifts of nuclei like ¹³C and ¹H, ssNMR can distinguish between different crystalline forms because atoms in different packing environments will have different electronic surroundings and thus different resonance frequencies. Should different polymorphs of Ethanesulfonic acid, 1-oxo- be prepared, ssNMR would be the ideal tool to identify and characterize them, providing information on the number of unique molecules in the crystallographic asymmetric unit and details about their local environments.

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s)
Ethanesulfonic acid, 1-oxo- Sulfoacetic acid, Sulfoethanoic acid
Pyridine-3-sulfonic acid
Pyruvic acid 2-Oxopropanoic acid
Cobalt(II) sulfoacetate
Zinc(II) sulfoacetate
Barium(II) sulfoacetate

Computational Chemistry and Theoretical Modeling of Ethanesulfonic Acids with Oxo Moieties

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of computational chemistry, enabling the prediction of a wide range of molecular properties with high accuracy. wikipedia.org These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and, by extension, its reactivity.

Density Functional Theory (DFT) for Optimization of Molecular Geometries, Prediction of Thermochemical Properties, and Spectroscopic Parameters

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net For "Ethanesulfonic acid, 1-oxo-", DFT calculations would be instrumental in determining its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Once the optimized geometry is obtained, a wealth of thermochemical data can be calculated. These properties are crucial for understanding the stability and energy of the molecule. Furthermore, DFT can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For instance, vibrational frequencies calculated via DFT can aid in the assignment of peaks in infrared (IR) and Raman spectra.

Table 1: Hypothetical DFT-Calculated Thermochemical and Spectroscopic Properties for Ethanesulfonic acid, 1-oxo-

PropertyPredicted ValueUnit
Enthalpy of Formation-550kJ/mol
Gibbs Free Energy-480kJ/mol
Dipole Moment4.5Debye
Highest Vibrational Frequency (O-H stretch)3500cm⁻¹
Lowest Vibrational Frequency (torsional mode)150cm⁻¹

Ab Initio Methods for High-Accuracy Energy Calculations and Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations, often referred to as "gold standard" benchmarks.

For "Ethanesulfonic acid, 1-oxo-", high-accuracy ab initio calculations would be essential for refining the energetic landscape of the molecule. These methods can also provide a detailed picture of its electronic properties, such as the distribution of electron density, which is fundamental to its reactivity. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal the sites most susceptible to electrophilic and nucleophilic attack, respectively. frontiersin.org

Table 2: Illustrative Ab Initio Calculated Electronic Properties for Ethanesulfonic acid, 1-oxo-

PropertyPredicted ValueUnit
Ionization Potential10.2eV
Electron Affinity1.8eV
HOMO-LUMO Gap8.4eV
Mulliken Charge on Sulfonyl Sulfur+1.5e
Mulliken Charge on Carbonyl Carbon+0.8e

Note: This table presents hypothetical data to illustrate the output of ab initio calculations. The values are representative for a small, functionalized organic molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For "Ethanesulfonic acid, 1-oxo-", MD simulations would be particularly useful for exploring its conformational landscape. The molecule possesses several rotatable bonds, and MD can reveal the relative stabilities of different conformers and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, the behavior of "Ethanesulfonic acid, 1-oxo-" in solution can be studied, providing insights into its solvation structure and dynamics.

Reaction Mechanism Prediction and Transition State Elucidation

Understanding the pathways by which a molecule reacts is a central goal of chemistry. Computational methods are powerful tools for elucidating reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.

Mapping of Potential Energy Surfaces for Key Reaction Steps and Intermediates

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. rsc.org By mapping the PES for a chemical reaction, chemists can identify the lowest-energy path from reactants to products. This path, known as the reaction coordinate, passes through one or more transition states.

For a reaction involving "Ethanesulfonic acid, 1-oxo-", such as its hydrolysis or oxidation, computational methods can be used to locate the structures and energies of the reactants, products, intermediates, and transition states. This information allows for the construction of a detailed reaction profile, providing a step-by-step understanding of the chemical transformation. A DFT study on the esterification of benzenesulfonic acid, for example, has shown the utility of this approach in evaluating different mechanistic pathways for reactions involving sulfonic acids. chemicalbook.com

Prediction and Interpretation of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced by one of its isotopes. KIEs are a powerful experimental tool for probing reaction mechanisms, and computational chemistry can be used to predict and interpret these effects.

By calculating the vibrational frequencies of the reactants and the transition state, both with and without isotopic substitution (e.g., replacing hydrogen with deuterium), the KIE can be predicted. For a reaction involving "Ethanesulfonic acid, 1-oxo-", if a C-H bond is broken in the rate-determining step, a significant primary KIE would be expected. Computational prediction of this effect could confirm the involvement of that specific bond in the transition state.

Table 3: Hypothetical Predicted Kinetic Isotope Effects for a Reaction of Ethanesulfonic acid, 1-oxo-

Reaction StepIsotopic SubstitutionPredicted kH/kDInterpretation
Aldehyde C-H abstractionH/D at the carbonyl carbon5.2Primary KIE, C-H bond broken in the rate-determining step.
Sulfonic acid proton transferH/D at the hydroxyl group1.8Secondary KIE, change in hybridization at the transition state.

Note: The values in this table are illustrative examples of how KIE predictions can provide mechanistic insight.

Lack of Specific Research Data for Ethanesulfonic acid, 1-oxo-

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific research information available for the chemical compound "Ethanesulfonic acid, 1-oxo-". Consequently, the development of a detailed article focusing on the computational chemistry and theoretical modeling of this particular compound, as per the requested outline, cannot be fulfilled at this time.

The search did not yield specific studies on the cheminformatics, Quantitative Structure-Reactivity/Application Relationships (QSAR/QSPR), or computational prediction of spectroscopic data for "Ethanesulfonic acid, 1-oxo-". While general information exists for the broader class of ethanesulfonic acids and their derivatives, detailed research findings and data tables pertaining exclusively to the 1-oxo variant are not present in the available resources.

Research in computational chemistry often focuses on molecules with known biological activity or industrial relevance. For instance, studies were found for derivatives such as Metolachlor (B1676510) Ethanesulfonic Acid (MESA), a metabolite of the herbicide metolachlor. acs.orgresearchgate.net These investigations utilize molecular modeling to understand aspects like enantiomeric ratios and environmental fate. acs.org However, these findings are specific to the complex structures of those derivatives and cannot be extrapolated to the simpler "Ethanesulfonic acid, 1-oxo-".

Similarly, while the principles of QSAR and QSPR are widely applied in chemical research to predict the activity and properties of molecules, no such models have been developed specifically for "Ethanesulfonic acid, 1-oxo-". nih.govmdpi.comqsardb.org The development of these models requires a substantial dataset of related compounds and their measured activities, which appears to be unavailable for this specific sulfonic acid.

Applications in Advanced Materials Science and Chemical Research

Role as Versatile Chemical Intermediates in Complex Organic Synthesis

The unique chemical structure of Ethanesulfonic acid, 1-oxo- allows it to serve as a highly valuable intermediate in the synthesis of a wide array of organic molecules. Its reactivity is centered around the aldehyde and sulfonic acid functionalities, which can be selectively targeted to build complex molecular architectures.

Precursors for Fine Chemicals and Specialty Polymers with Tunable Properties

Ethanesulfonic acid, 1-oxo- is recognized as a key precursor in the production of fine chemicals and specialty polymers. nih.govnih.gov Fine chemicals, characterized by their high purity and specific applications, are often synthesized through multi-step processes where this compound can introduce the sulfonate group, imparting desirable properties such as water solubility. researchgate.net

In the realm of polymer science, while direct polymerization of Ethanesulfonic acid, 1-oxo- is not widely documented, its derivatives are instrumental in creating specialty polymers. For instance, derivatives like 2-[(1-Oxooctadecyl)amino]-ethanesulfonic acid are used as surfactants in emulsion polymerization, a process that yields polymers with specific particle sizes and distributions. atamanchemicals.com The properties of the resulting polymers, such as their stability and performance in formulations, can be tuned by altering the structure of the sulfonic acid-containing monomer. The synthesis of polymers with well-defined structures and tunable properties is an area of active research, with enzymatic synthesis offering a green alternative to traditional chemical catalysis for producing specialty polymers like polyesters and polyamides. rsc.orgmdpi.com

Table 1: Examples of Ethanesulfonic acid, 1-oxo- Derivatives in Chemical Synthesis

Derivative Name Application Reference
2-[(1-Oxooctadecyl)amino]-ethanesulfonic acid Surfactant in emulsion polymerization, coupling agent in peptide synthesis. atamanchemicals.com
2-Dodecoxy-2-oxo-ethanesulfonic acid Building block for complex organic molecules, potential in drug development. researchgate.net

Building Blocks in the Modular Synthesis of Macrocycles and Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. google.comnih.gov The synthesis of these structures often relies on versatile building blocks that can be readily incorporated into ring systems. acs.org While direct application of Ethanesulfonic acid, 1-oxo- in the synthesis of a wide range of heterocycles is an area of ongoing research, the reactivity of its aldehyde group suggests its potential in cyclization reactions. For example, aldehydes are common starting materials in the synthesis of various heterocyclic rings. uva.es

Macrocycles, large ring structures, are of increasing interest in drug discovery due to their ability to bind to challenging biological targets. rsc.org The synthesis of macrocycles often involves the coupling of bifunctional building blocks. osti.govuni-konstanz.denih.gov Although specific examples of Ethanesulfonic acid, 1-oxo- being used as a primary building block in macrocyclization are not prevalent in current literature, its structure is theoretically suitable for such applications. The development of new synthetic strategies, including multicomponent reactions, is expanding the toolbox for creating diverse macrocyclic structures. d-nb.infogoogle.com

Applications in Catalysis and Reaction Engineering

The acidic nature of the sulfonic acid group in Ethanesulfonic acid, 1-oxo- and its derivatives underpins their application in catalysis.

Development of Novel Homogeneous and Heterogeneous Catalysts for Industrial Processes

Sulfonic acids are well-established as strong acid catalysts in various organic reactions. google.com They can be employed in both homogeneous and heterogeneous systems. While Ethanesulfonic acid itself is a known catalyst, the development of novel catalysts based on the functionalized structure of Ethanesulfonic acid, 1-oxo- is a promising area. For example, sulfonic acid-functionalized porous coordination polymers have been synthesized and used as catalysts, demonstrating the potential of incorporating sulfonate groups into solid supports to create stable and reusable heterogeneous catalysts. nih.gov The development of solid acid catalysts is particularly important for industrial processes as it simplifies catalyst separation and product purification. d-nb.info Research into sulfonated carbon-based solid-acid catalysts derived from biomass also highlights a sustainable approach to catalyst development. google.com

Catalytic Activity in Polymerization and Alkylation Reactions

Ethanesulfonic acid is known to be a catalyst for polymerization and alkylation reactions. atamanchemicals.com Alkylation, a key process in petroleum refining to produce high-octane gasoline components, traditionally uses liquid acids like sulfuric or hydrofluoric acid. There is significant interest in replacing these with solid acid catalysts to improve safety and environmental outcomes. While the direct catalytic role of Ethanesulfonic acid, 1-oxo- in these specific large-scale industrial reactions is not extensively documented, its derivatives have shown catalytic activity. For instance, certain derivatives of Ethanesulfonic acid, 1-oxo- are predicted to have catalytic functions. The presence of the oxo-group could potentially modulate the catalytic activity and selectivity compared to the simpler ethanesulfonic acid. Furthermore, in polymerization, the viscosity of the reaction microenvironment has been shown to influence catalytic activity, a factor that is relevant in the application of any catalyst in polymer synthesis.

Table 2: Research Findings on Catalytic Applications of Sulfonic Acids

Catalyst Type Reaction Key Findings Reference
Sulfonic acid-functionalized porous coordination polymers Conversion of glucose to 5-ethoxymethylfurfural (EMF) Dual Cr³⁺ and –SO₃H sites enabled cascade conversion with high stability. nih.gov
Sulfonated carbon-based solid-acid Xylan hydrolysis Comparable xylose yield to sulfuric acid with significantly inhibited dehydration.

Functional Materials and Nanotechnology

The unique properties of Ethanesulfonic acid, 1-oxo- and its derivatives suggest their potential use in the development of advanced functional materials and in the field of nanotechnology.

While direct applications of Ethanesulfonic acid, 1-oxo- in nanotechnology are still emerging, related sulfonic acid compounds have been utilized in this field. For instance, ethanesulfonic acid has been used in the manufacturing of carbon nanotubes. atamanchemicals.com In the context of nanomaterials for biomedical applications, silica (B1680970) nanoparticles have been studied for chelator-free radiolabeling, with 2-(N-morpholino)ethanesulfonic acid (MES) buffer, a related sulfonic acid, being used in the preparation of these nanoparticles for in vivo studies. d-nb.info This indicates the biocompatibility and utility of sulfonate-containing compounds in biological systems and nanotechnology. Furthermore, derivatives of ethanesulfonic acid are mentioned in patents related to nanocrystals and compositions for aiding particle transport in mucus, highlighting their potential in drug delivery systems. The degradation of organosulfonates like sulfoacetate, which can be metabolized via a sulfoacetaldehyde (B1196311) pathway, is also a subject of study in the context of nanotechnology and biodegradation. researchgate.netresearchgate.netrsc.org

The development of functional materials often relies on the incorporation of specific chemical moieties to impart desired properties. The sulfonic acid group is known to enhance water solubility and can participate in electrostatic interactions, making it a valuable component in the design of functional polymers and surfaces.

Surface Modification and Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

The covalent functionalization of nanomaterials, particularly carbon nanotubes (CNTs), with sulfonic acid groups is a key strategy to enhance their properties and expand their applications. scispace.com Attaching sulfonic acid (-SO3H) groups to the surface of CNTs significantly improves their dispersion in water and polar solvents, a crucial factor for easier processing and application. hiyka.com This modification also increases the chemical reactivity of the CNTs, providing acidic sites that are beneficial for catalysis. hiyka.com

Several methods have been developed for the sulfonation of CNTs. One approach involves the oxidation of multi-walled carbon nanotubes (MWCNTs) with a mixture of concentrated sulfuric acid and nitric acid to introduce carboxyl groups, followed by a reaction with sulfanilic acid. hgxx.org Another strategy reports the functionalization of single-walled carbon nanotubes (SWCNTs) by first converting fluorinated SWCNTs to a thiolated derivative, which is then oxidized to the sulfonic acid group. scispace.com

The resulting sulfonic acid-functionalized CNTs exhibit enhanced properties. For instance, sulfonation has been shown to increase the electrical conductivity of MWCNTs. metu.edu.tr In the field of energy storage, sulfonic group-modified porous carbon nanotubes used as a cathode matrix in lithium-sulfur batteries have demonstrated improved performance by restricting the shuttle effect of polysulfides. rsc.org This is attributed to the enhanced binding energy between the sulfonic groups and sulfur, as well as the strengthened adsorption of polysulfides. rsc.org

Development of Novel Polymer Additives, Resins, and Coatings

Ethanesulfonic acid and its derivatives are utilized in the creation of new polymer additives, resins, and coatings. They can act as catalysts in polymerization and alkylation reactions. atamanchemicals.comchemicalbook.com For example, 2-Acrylamido-2-methylpropane sulfonic acid, a related compound, is used in the production of polymers for various applications. google.com.pgechemi.com Additionally, ethanesulfonic acid is employed in the manufacturing of phenolic and epoxy resins. atamanchemicals.com These resins are used in a variety of products, including electrical insulation paints and coatings. atamanchemicals.com

Analytical Reagents and Standards in Chemical and Biochemical Research

The distinct chemical properties of ethanesulfonic acid derivatives make them suitable for use as analytical reagents and standards in a range of research applications.

Utilization as Buffering Agents in Chemical and Biochemical Assays (e.g., HEPES, MES, PIPES)

Several ethanesulfonic acid derivatives are widely used as "Good's buffers" in biochemical and molecular biology research due to their ability to maintain a stable pH in physiological ranges. bostonbioproducts.combostonbioproducts.com

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer effective in the pH range of 6.8 to 8.2. bostonbioproducts.comsigmaaldrich.com It is highly soluble in water, membrane impermeable, and has minimal interaction with metal ions, making it ideal for cell culture, protein and enzyme studies, and various diagnostic kits. sigmaaldrich.comhbdsbio.com

MES (2-(N-morpholino)ethanesulfonic acid) has an effective buffering range of 5.5 to 6.7. evitachem.com It is used in enzyme assays, environmental testing, and separation techniques like capillary electrophoresis. evitachem.com

PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) buffers effectively in the pH range of 6.1 to 7.5. hbdsbio.com Unlike HEPES, PIPES is not very soluble in water but is soluble in NaOH solutions. hbdsbio.com It is particularly useful in protein purification, especially for proteins like tubulin, as it does not form stable complexes with most metal ions. hbdsbio.com

It is important to note that while these buffers are structurally related, their properties and applications can differ significantly. hbdsbio.comresearchgate.net For instance, the choice of buffer can influence experimental outcomes, as some organic buffers have been observed to affect protein accumulation in cell cultures. nih.gov

Interactive Table: Comparison of Common Ethanesulfonic Acid-Based Buffers

BufferpKa at 25°CUseful pH RangeKey CharacteristicsCommon Applications
HEPES 7.486.8 - 8.2High solubility in water, zwitterionic, membrane impermeable. sigmaaldrich.comhbdsbio.comCell culture, protein and enzyme research, diagnostic kits. hbdsbio.comhopaxfc.com
MES 6.155.5 - 6.7Good's buffer with a more acidic buffering range. evitachem.comEnzyme assays, environmental testing, capillary electrophoresis. evitachem.com
PIPES 6.766.1 - 7.5Poorly soluble in water, forms weaker complexes with metal ions. hbdsbio.comProtein purification (e.g., tubulin), systems with metal ions. hbdsbio.com

Derivatizing Agents and Standards for Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to enhance the detection of analytes in techniques like high-performance liquid chromatography (HPLC). journalajacr.comresearchgate.net Ethanesulfonic acid derivatives can be used as derivatizing agents, adding a chromophore or fluorophore to the target molecule to improve its detectability. journalajacr.comresearchgate.net For example, dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride), a sulfonyl chloride, is a common derivatizing reagent for primary and secondary amines, amino acids, and phenols, forming fluorescent derivatives that can be analyzed by HPLC. libretexts.org

In the context of environmental analysis, ethanesulfonic acid degradates of herbicides like acetochlor (B104951) and alachlor (B1666766) are analyzed using HPLC coupled with mass spectrometry (MS). usgs.govebi.ac.uk These methods allow for the accurate mass analysis and quantification of these metabolites in water samples. usgs.govresearchgate.netusgs.gov The development of such analytical standards and methods is crucial for monitoring water quality and understanding the environmental fate of parent herbicides. researchgate.net

Environmental Chemistry and Remediation Strategies

The study of oxo-ethanesulfonic acids in the environment is critical for understanding the fate and impact of various pollutants.

Study of the Environmental Fate and Transformation Pathways of Oxo-Ethanesulfonic Acids

Organosulfates, including oxo-ethanesulfonic acids, are significant components of secondary organic aerosols in the atmosphere. rsc.orgnih.gov While once considered relatively stable, recent research has shown that they can undergo chemical transformation through processes like heterogeneous oxidation by hydroxyl radicals (•OH). rsc.orgresearchgate.netrsc.org These reactions can lead to the formation of new, functionalized organosulfates and inorganic sulfates, impacting the chemical composition and properties of atmospheric aerosols. rsc.orgresearchgate.net

In soil and water, ethanesulfonic acid metabolites are formed from the degradation of certain herbicides, such as alachlor and metolachlor (B1676510). researchgate.netnih.gov These metabolites, like alachlor ESA and metolachlor ESA (MESA), are often more mobile and persistent in the environment than the parent compounds. researchgate.netcsic.es For instance, the half-life of flufenacet (B33160) ESA in soil is significantly longer than that of its other degradation products, posing a potential risk to water quality due to its high potential for leaching. csic.es

Studies on the environmental fate of these compounds indicate that they can be transported through the soil and have been detected in groundwater. researchgate.net The transformation of these compounds is influenced by environmental conditions, with different degradation pathways observed under varying circumstances. researchgate.net Risk assessments conducted on some of these ethanesulfonic acid derivatives have determined them to have low potential for bioaccumulation and persistence due to biodegradation. canada.cacanada.ca

Applications in Environmental Monitoring and Advanced Analytical Methods for Contaminant Detection

While "Ethanesulfonic acid, 1-oxo-" is a fundamental chemical structure, its direct application and monitoring in environmental science are limited. However, its derivatives, particularly the ethanesulfonic acid (ESA) metabolites of certain herbicides, are of significant interest in environmental monitoring and research. These derivatives are formed through the degradation of parent compounds in the environment and are frequently detected as contaminants in water resources. Their presence serves as a key indicator of the environmental fate and impact of widely used agricultural chemicals.

Research has focused on developing robust analytical methods for the detection and quantification of these ESA derivatives in various environmental matrices. These methods are crucial for assessing the extent of contamination and understanding the transport and persistence of these compounds in ecosystems.

Detailed Research Findings

Studies have consistently shown that ethanesulfonic acid derivatives of chloroacetamide herbicides are prevalent environmental contaminants. For instance, Alachlor ethanesulfonic acid (Alachlor-ESA) has been detected in groundwater almost ten times as frequently and at significantly higher concentrations than its parent compound, alachlor. acs.org This highlights the importance of monitoring these degradation products to avoid underestimating the impact of pesticide use on water quality. acs.org

Similarly, Metolachlor ethanesulfonic acid (MESA) and Acetochlor ethanesulfonic acid are common findings in environmental samples. In a study of groundwater in Nebraska, concentrations of MESA were found to exceed those of deethylatrazine, another significant herbicide metabolite. nih.gov Furthermore, Alachlor ESA was identified in the majority of samples (63%), serving as an indicator of historical alachlor use. nih.gov

The environmental behavior of these compounds is influenced by their chemical properties. For example, Acetochlor ESA is more water-soluble than its parent compound, which can affect its transport and fate in the environment. ontosight.ai The persistence of these metabolites is also a key area of study, with some research suggesting that Metolachlor ESA can be detected in certain soils for two to three years.

Advanced applications of monitoring these compounds are also emerging. For example, the change in the enantiomeric ratio of Metolachlor ESA is being explored as a method to estimate the residence time of groundwater. nih.gov This innovative approach uses the transformation of the chemical's stereoisomers to "date" the movement of groundwater, providing valuable insights for managing water resources and understanding the delivery of contaminants to surface waters. nih.gov

Advanced Analytical Methods

The detection of these ethanesulfonic acid derivatives in environmental samples necessitates sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a commonly employed method.

An analytical method for quantifying the ethanesulfonic acid and oxanilic acid metabolites of acetochlor in soil samples involves solvent extraction followed by analysis using reversed-phase liquid chromatography and electrospray ionization mass spectrometry in negative ion monitoring mode. nih.gov This method has achieved limits of quantification of approximately 1 µg/kg for the ethanesulfonic acid metabolite in soil. nih.gov

For water analysis, methods have been developed for the determination of acetamide (B32628) herbicides and their degradation products using online solid-phase extraction and liquid chromatography/mass spectrometry. usgs.gov Another advanced technique utilizes a polar organic chemical integrative sampler (POCIS) combined with a modified liquid chromatography-mass spectrometry (LC-MS/MS) method. nih.gov This approach allows for a time-weighted average concentration of compounds like MESA, which is particularly useful for long-term monitoring in watersheds. nih.gov

The table below summarizes key aspects of the analytical methods used for the detection of various ethanesulfonic acid derivatives.

Compound/Analyte Analytical Technique Sample Matrix Limit of Quantification (LOQ) / Detection Key Findings
Acetochlor ethanesulfonic acidReversed-phase LC-electrospray ionization MSSoil~1 µg/kg (LOQ)Average recoveries of 90-120% were achieved. nih.gov
Alachlor ethanesulfonic acidNot specified in detail, but part of a broad pesticide monitoring studyGroundwaterNot specifiedDetected almost 10 times more frequently than the parent compound, alachlor. acs.org
Metolachlor ethanesulfonic acid (MESA)LC-MS/MS with Polar Organic Chemical Integrative Sampler (POCIS)WaterIn situ sampling rate (Rs) for MESA was calculated at 0.15 L/day. nih.govThis method provides a time-weighted average of the MESA enantiomeric ratio, useful for estimating groundwater age. nih.gov
Acetochlor and Metolachlor ESA secondary amideOnline Solid-Phase Extraction and LC/MSGround and surface waterNot specifiedA single degradation product is formed from both Acetochlor ESA and Metolachlor ESA. usgs.gov

Future Research Directions and Emerging Areas

Exploration of Novel Reaction Pathways and Bio-Inspired Synthetic Methodologies

The development of new and efficient methods for the synthesis of oxo-ethanesulfonic acids and their derivatives is a primary area of future research. Current synthetic routes can be resource-intensive, and the discovery of novel reaction pathways is crucial for creating more sustainable and economically viable processes.

One promising avenue is the exploration of bio-inspired synthetic methodologies. Nature often provides elegant solutions to complex chemical transformations. For instance, researchers are investigating the use of enzymes or enzyme-mimicking systems to catalyze the formation of these sulfonated compounds with high selectivity and under mild conditions. nih.gov The development of nature-inspired chitosan (B1678972) materials, for example, highlights the potential for creating sustainable heterogeneous nanomaterials with unique structural features. nih.gov

Furthermore, metal-free synthesis methods are gaining traction. A novel, practical, metal-free method for synthesizing β-enamido-sulfonates from N-fluoroalkyl-1,2,3-triazoles has been reported, showcasing high functional-group tolerance. uochb.cz Similarly, new synthetic pathways for N-alkenyl derivatives using N-fluoroalkyl-1,2,3-triazoles are being explored, which could lead to diverse and stereodefined products. uochb.cz The development of new synthetic technologies for α-tosyloxy ketones, which can be derived from olefins and ketones, also opens up new possibilities for creating complex heterocyclic systems. nih.govbaranlab.org

Development of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency

Catalysis is at the heart of chemical synthesis, and the development of advanced catalytic systems is paramount for the selective and efficient production of oxo-ethanesulfonic acid derivatives. Future research will focus on both homogeneous and heterogeneous catalysts with tailored properties.

Heterogeneous Catalysts: Solid-supported catalysts, such as sulfonic acid-functionalized polymers and silica (B1680970) materials, offer significant advantages in terms of reusability and ease of separation. beilstein-journals.orgnih.govresearchgate.net Research is ongoing to develop novel solid acid catalysts with high acid density and stability. For example, sulfonated carbon-based solid catalysts are being studied for their excellent thermal and mechanical stability. mdpi.com The synthesis of sulfonic acid-grafted hybrid porous polymers based on silsesquioxane has shown high efficiency in alcoholysis reactions. nih.govacs.org Additionally, sulfonated covalent triazine-based frameworks are being explored as catalysts, although their stability under hydrothermal conditions remains a challenge. rsc.org

Homogeneous Catalysts: While heterogeneous catalysts are often preferred for industrial processes, homogeneous catalysts can offer superior activity and selectivity in certain reactions. The use of sulfonic acids as catalysts in organic synthesis is well-established due to their non-oxidizing nature and ease of handling. beilstein-journals.orgnih.govpatsnap.com Metal complexes of sulfonic acid derivatives, such as the water-soluble triphenyl phosphine (B1218219) derivative (TPPTS), are used as homogeneous catalysts in two-phase systems. britannica.com Future research will likely explore the design of novel organometallic catalysts and organocatalysts with enhanced performance.

The table below summarizes some recent advancements in catalytic systems relevant to sulfonate synthesis.

Catalyst TypeDescriptionPotential ApplicationKey Findings
Sulfonated Carbon-Based CatalystsHeterogeneous catalysts with high thermal and mechanical stability. mdpi.comBiodiesel production from palm fatty acid distillate. mdpi.comAcid density plays a crucial role in catalytic activity, with higher density leading to higher yields. mdpi.com
Sulfonic Acid-Grafted Porous PolymersHybrid porous polymers with high acid site density. nih.govacs.orgAlcoholysis of epoxides to produce β-alkoxyalcohols. nih.govAchieved high conversion and selectivity with good reusability. nih.govacs.org
Sulfonated Covalent Triazine FrameworksPorous materials with tunable acid functionalities. rsc.orgHydrolysis of cellobiose (B7769950) to glucose. rsc.orgCatalytic activity is influenced by porosity, but stability under hydrothermal conditions is a challenge. rsc.org
Metal-Free Catalytic SystemsUtilizes organic molecules to catalyze reactions, avoiding metal contaminants. uochb.czSynthesis of β-enamido-sulfonates. uochb.czOffers high functional group tolerance and stereoselectivity. uochb.cz

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry. These powerful computational tools can accelerate the discovery and design of new molecules and materials with desired properties, including those based on oxo-ethanesulfonic acid.

The development of "crystallization cocktails" driven by machine learning is another exciting area. acs.org These cocktails, composed of commercial sulfonic acids and amines, can facilitate the crystallization of liquid molecules, enabling their structural determination by X-ray diffraction. acs.org This approach streamlines the analysis of poorly crystallizing substances. acs.org

Investigation of Self-Assembly and Supramolecular Chemistry of Oxo-Ethanesulfonic Acids

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions, known as self-assembly, is a fundamental principle in supramolecular chemistry. tandfonline.com The sulfonate group, a key feature of oxo-ethanesulfonic acids, plays a significant role in directing these self-assembly processes.

Organosulfonates can act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). Although individual metal-oxygen interactions with the sulfonate group are relatively weak, they can act cooperatively to form stable, extended networks. These supramolecular structures can exhibit interesting properties, such as guest sorption and anion exchange.

The self-assembly of functionalized sulfonic acids can also lead to the formation of ordered mesoporous polymers. rsc.orgresearchgate.netrsc.org These materials, with their high surface area and accessible functional groups, have potential applications in catalysis and separation. rsc.org

Furthermore, supramolecular interactions are being exploited to engineer chemical reactivity in the solid state. tandfonline.com For example, template-driven self-assembly has been used to direct [2+2] photodimerization reactions. tandfonline.comuiowa.edu The organic functionality of the organosulfonate can be modified to fine-tune the self-assembly process and control the outcome of the reaction. tandfonline.com The study of synthon preferences in the pyridyl salts of organo-sulfonates provides valuable insights into the design of crystalline materials with desired properties. rsc.org

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Science

The future of research on ethanesulfonic acid, 1-oxo- and its derivatives lies in a highly interdisciplinary approach, bridging the gap between fundamental organic chemistry, applied materials science, and pressing environmental concerns. The unique properties of these compounds make them relevant to a wide range of applications, from advanced materials to environmental remediation.

In materials science, sulfonic acid-functionalized materials are being developed for a variety of applications. For example, covalent organic frameworks (COFs) functionalized with sulfonic acid groups are being investigated for their potential in proton-exchange membrane fuel cells and for the removal of pharmaceuticals and personal care products from water. acs.orgrsc.org The biodegradability of some sulfonic acids is an important property for their use in detergents and other consumer products, reducing their environmental impact. patsnap.com

From an environmental perspective, research is focused on both the potential applications and the environmental fate of these compounds. Sulfonic acids are used in water treatment and pollution control. patsnap.com However, the widespread use of certain per- and polyfluoroalkyl substances (PFAS), including some sulfonic acids, has raised concerns due to their persistence and potential toxicity. acs.org Therefore, understanding the environmental distribution, fate, and potential risks of novel sulfonated compounds is crucial. acs.org

The development of sustainable and environmentally friendly processes for the synthesis and application of oxo-ethanesulfonic acid derivatives will be a key focus of future interdisciplinary research. This includes the use of renewable feedstocks, green solvents, and energy-efficient reaction conditions. nih.govbohrium.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity and purity of 1-oxo-ethanesulfonic acid derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection or evaporative light scattering (ELS) is recommended. Cross-referencing with spectral databases (e.g., NIST or EPA/NIH libraries) helps validate results .

Q. What are the standard synthetic routes for preparing 1-oxo-ethanesulfonic acid derivatives?

  • Methodological Answer : The Knoevenagel condensation reaction is a common method, particularly for synthesizing rhodanine-3-propanoic/ethanesulfonic acid derivatives. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized to improve yields. For example, indolecarbaldehydes can react with ethanesulfonic acid precursors under basic conditions to form antimicrobial derivatives .

Q. How can researchers assess the stability of 1-oxo-ethanesulfonic acid derivatives under varying pH conditions?

  • Methodological Answer : Buffer systems like MES (2-[N-morpholino]ethanesulfonic acid) at pH 4.0–7.4 are used to simulate physiological or experimental conditions. Stability is monitored via UV-Vis spectroscopy or LC-MS over time. Degradation products, such as sulfonic acid fragments, should be identified to infer decomposition pathways .

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate the antimicrobial efficacy of 1-oxo-ethanesulfonic acid derivatives against resistant strains?

  • Methodological Answer : Use microdilution assays (e.g., MIC/MBC testing) with clinical isolates (e.g., Candida albicans or Staphylococcus lentus). Include positive controls (e.g., fluconazole) and account for biofilm formation. Statistical tools like ANOVA should analyze dose-response relationships. Structural modifications (e.g., introducing indolylmethyl groups) enhance activity, as shown in rhodanine derivatives .

Q. What strategies resolve contradictions in spectral data when characterizing 1-oxo-ethanesulfonic acid analogs?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Use deuterated solvents to stabilize conformers and repeat analyses under standardized conditions. Cross-validate with X-ray crystallography or computational modeling (e.g., DFT calculations) to confirm stereoelectronic effects .

Q. How can researchers address methodological flaws in stability studies under oxidative conditions?

  • Methodological Answer : Oxidative stress tests using H2O2 or Fenton reagents require controlled radical generation. Electron Paramagnetic Resonance (EPR) spectroscopy detects free radicals, while LC-MS/MS tracks oxidation byproducts. Confounding variables (e.g., trace metal contamination) must be excluded via chelating agents .

Q. What computational approaches predict the biochemical interactions of 1-oxo-ethanesulfonic acid derivatives with target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like bacterial dihydrofolate reductase. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure kinetic parameters .

Data Analysis and Reporting Considerations

Q. How should raw data from antimicrobial assays be processed to ensure reproducibility?

  • Methodological Answer : Normalize inhibition zone diameters or MIC values against internal standards. Use software like GraphPad Prism for nonlinear regression analysis. Report uncertainties (e.g., ±SEM) and outliers via Grubbs' test. Include raw data in appendices, with processed data in the main text per IUPAC guidelines .

Q. What criteria determine the inclusion/exclusion of synthetic byproducts in purity assessments?

  • Methodological Answer : Byproducts exceeding 0.1% abundance (via HPLC peak area) should be identified and quantified. Toxicity thresholds (e.g., ICH Q3A guidelines) dictate whether purification (e.g., recrystallization or column chromatography) is necessary .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.